

Unveiling the Spectroscopic Signature of Daphnecinnamte B: A Technical Guide

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Compound of Interest		
Compound Name:	Daphnecinnamte B	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Daphnecinnamte B**, a phenylpropanoid isolated from the leaves of Cinnamomum daphnoides. This document is intended for researchers, scientists, and drug development professionals interested in the detailed chemical characterization of this natural product.

Introduction

Daphnecinnamte B was first isolated and characterized by Yu and Yue, as reported in the Chinese Chemical Letters. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols used for its characterization.

Spectroscopic Data

The structural elucidation of **Daphnecinnamte B** relies on the interpretation of its ¹H NMR, ¹³C NMR, and HR-ESI-MS data. A summary of this data is presented in the tables below.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the precise molecular weight and elemental composition of **Daphnecinnamte B**.



lon	Calculated m/z	Found m/z	Molecular Formula
[M+Na]+	349.1260	349.1258	C18H22O5Na

Caption: HR-ESI-MS

data for

Daphnecinnamte B.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The data presented here was recorded in CDCl₃.

Table 2: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for **Daphnecinnamte B**



Position	δH (ppm), J (Hz)	δC (ppm)
1	131.9	
2	6.84 (d, 8.2)	114.6
3	146.2	_
4	145.3	
5	6.75 (d, 8.2)	115.4
6	6.70 (s)	109.1
7	4.85 (d, 6.5)	87.2
8	4.15 (m)	77.8
9	3.65 (dd, 10.5, 4.0), 3.45 (dd, 10.5, 6.0)	64.1
1'	126.8	
2', 6'	7.55 (d, 8.5)	129.8
3', 5'	6.90 (d, 8.5)	115.9
4'	160.2	
7'	7.63 (d, 16.0)	144.8
8'	6.35 (d, 16.0)	115.1
9'	167.3	
3-OCH₃	3.88 (s)	55.9
4-OCH₃	3.86 (s)	55.9
4'-OCH₃	3.84 (s)	55.3
Caption: ¹ H and ¹³ C NMR assignments for Daphnecinnamte B.		



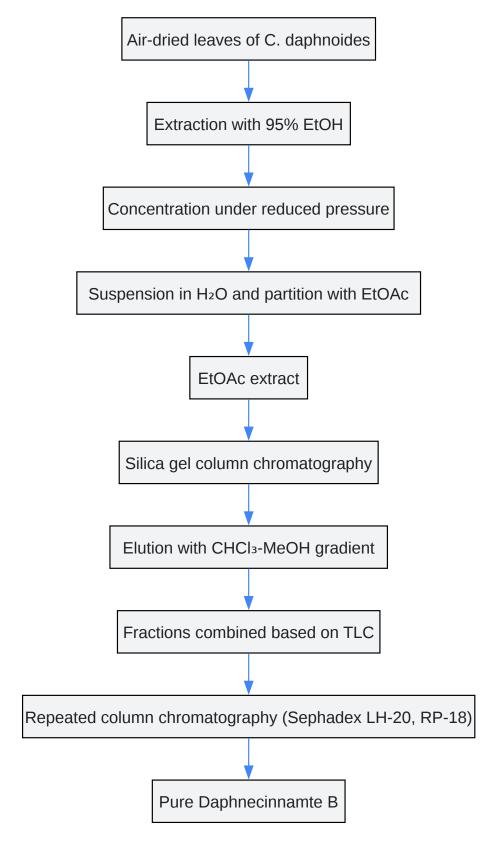
Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Isolation of Daphnecinnamte B

The isolation of **Daphnecinnamte B** from the leaves of Cinnamomum daphnoides involves a multi-step extraction and chromatographic purification process.





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Caption: Isolation workflow for **Daphnecinnamte B**.

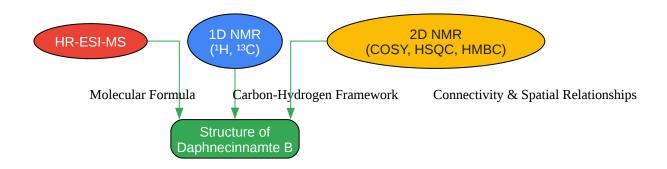


Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-600 spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 was performed on an Agilent 6210 TOF mass spectrometer to determine the accurate mass
 and molecular formula of the compound.

Logical Relationship of Spectroscopic DataInterpretation

The structural elucidation of **Daphnecinnamte B** is a logical process that integrates data from different spectroscopic techniques.



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Caption: Integration of spectroscopic data for structural elucidation.

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